molecular formula C8H15NO2 B8487400 5-(1-Butyloxy) pyrrolidin-2-one

5-(1-Butyloxy) pyrrolidin-2-one

Cat. No. B8487400
M. Wt: 157.21 g/mol
InChI Key: NMFSZJKNGKBOEE-UHFFFAOYSA-N
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Patent
US04882350

Procedure details

The operation is done as for preparation 2, replacing the isopropanol by n-butanol and employing 14.32 g of succinimide in 600 cm3 of n-butanol and 8 g of boron and sodium hydride. 7.5 g of the expected product is obtained, m.p. 36°-38° C. The product can also be prepared by anodic alkylation according to a process described in Synthesis 4, 315-317 (1980).
Quantity
14.32 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[B].[H-].[Na+]>C(O)CCC>[CH2:1]([O:6][CH:4]1[NH:5][C:1](=[O:7])[CH2:2][CH2:3]1)[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
14.32 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[B]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(CCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The operation is done as for preparation 2

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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